1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.192. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and α-Glycosidase Inhibition
- The compound has been identified in studies analyzing crystal structures of triazole derivatives, notably in research evaluating the α-glycosidase inhibition activity of similar compounds. One compound exhibited significant α-glycosidase inhibition activity, hinting at potential therapeutic applications (Gonzaga et al., 2016).
Antimicrobial and Antioxidant Properties
- A series of 1,2,3-triazolyl pyrazole derivatives, including similar structures, were synthesized and characterized. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as antimicrobial agents (Bhat et al., 2016).
Probe for Homocysteine Detection
- A fluorescence probe structurally similar to the compound of interest was designed and synthesized, showing high selectivity and sensitivity towards homocysteine, a significant biomarker in the medical field. This indicates the potential use of such compounds in biomedical diagnostics and research (Chu et al., 2019).
Tuberculosis Inhibitory Activity
- N-substituted-phenyl-1,2,3-triazole derivatives, structurally related to the compound , were synthesized and screened for inhibitory activity against Mycobacterium tuberculosis, with some showing promising results. This indicates potential applications in tuberculosis treatment and research (Costa et al., 2006).
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyltriazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOCBBFRVFJZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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